molecular formula C11H21NO4 B558442 Boc-D-Threonine CAS No. 55674-67-4

Boc-D-Threonine

Cat. No. B558442
CAS RN: 55674-67-4
M. Wt: 219,23 g/mole
InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
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Description

Boc-D-Threonine, also known as Boc-D-Thr-OH, is a derivative of threonine . It is widely used in the pharmaceutical, agricultural chemicals, flavors, spices, and materials industries as a bifunctional catalyst for asymmetric selective synthesis . It is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis and is also used as a synthetic intermediate for the production of chiral antibiotics .


Synthesis Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .


Molecular Structure Analysis

The molecular weight of Boc-D-Threonine is 309.36 g/mol .


Chemical Reactions Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . It is involved in various chemical reactions, including cleavage and deprotection protocols for Boc SPPS .


Physical And Chemical Properties Analysis

Boc-D-Threonine appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml CH₂Cl₂ .

Scientific Research Applications

Summary of the Application

Boc-D-Threonine is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis . This bacterium is a species of acid-fast bacteria that is commonly used in laboratory studies.

Methods of Application or Experimental Procedures

2. Production of Chiral Antibiotics

Summary of the Application

Boc-D-Threonine is used as a synthetic intermediate for the production of chiral antibiotics . Chiral antibiotics are a type of antibiotic that has a specific three-dimensional structure.

Methods of Application or Experimental Procedures

3. Dual Protection of Amino Functions

Summary of the Application

Boc-D-Threonine is used in the dual protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

4. Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Summary of the Application

Threonine aldolases (TAs), which can use Boc-D-Threonine as a substrate, are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry . This enables an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Methods of Application or Experimental Procedures

While the exact experimental procedures are not detailed in the source, typically, such studies involve using TAs to catalyze the formation of carbon–carbon bonds, starting from the achiral precursors glycine and an aldehyde .

5. Protection of Amino Functions

Summary of the Application

Boc-D-Threonine is used in the protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

6. Asymmetric Selective Synthesis

Summary of the Application

Boc-D-Threonine is used as a bifunctional catalyst for asymmetric selective synthesis . This process is widely used in pharmaceutical, agricultural chemicals, flavors, spices, and materials industries .

Future Directions

Therapeutic peptides, including Boc-D-Threonine, are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .

properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257532
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Threonine

CAS RN

55674-67-4, 86748-77-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Wang, Y Peng, C Zhang, Y Li, C Liu - 2016 - nopr.niscpr.res.in
… Herein, we have utilized Boc-D-threonine to synthesize three free-base porphyrins and their respective zinc porphyrins. We have studied the coordination reactions between zinc …
Number of citations: 3 nopr.niscpr.res.in
DL Mhamad, AJ Qasir - Journal of University of Babylon, 2012 - iasj.net
… Suspension of BOC-D-threonine ester (2.33gm,10 mmol) and (2.3 gm , 10 mmole ) of … NMM added and stirring for 10 min , solution of BOC-D- threonine (0.233gm, 1 mmole ) added and …
Number of citations: 3 www.iasj.net
AJ Oelke, DJ France, T Hofmann… - Angewandte Chemie …, 2010 - Wiley Online Library
… its trimethylstannane analogue 34 and subsequent Stille reaction smoothly furnished the required dimer 35, which in turn could then be deprotected and coupled to Boc-D-threonine to …
Number of citations: 52 onlinelibrary.wiley.com
A Wissner - The Journal of Organic Chemistry, 1977 - ACS Publications
… alio-Boc-d-threonine Methyl Ester (6). Crude 5 (103 g, 0.61 mol) was dissolved in 11. of dry (Linde 4A) dimethyl sulfoxide and 170 ml (1.22 mol) of triethylamine was added with …
Number of citations: 5 pubs.acs.org
JL Morell, P Fleckenstein, E Gross - The Journal of Organic …, 1977 - ACS Publications
… alio-Boc-d-threonine Methyl Ester (6). Crude 5 (103 g, 0.61 mol) was dissolved in 11. of dry (Linde 4A) dimethyl sulfoxide and 170 ml (1.22 mol) of triethylamine was added with …
Number of citations: 44 pubs.acs.org
MJ Miller, PG Mattingly, MA Morrison… - Journal of the …, 1980 - ACS Publications
An efficient biomimetic 8-lactam synthesis has been developed on the basis of cyclization of substituted 8-hydroxyhydroxamic acids. The method is experimentally simple and, by …
Number of citations: 215 pubs.acs.org
I Izzo, GA Acosta, J Tulla‐Puche, T Cupido… - 2010 - Wiley Online Library
… Boc-D-threonine (16), which has two stereogenic centers and is commercially available, was used as the starting material. The well-known stereospecific sequence, mesylation/azide …
VF Pozdnev, NN Podgornova, NK Zentsova… - Chemistry of Natural …, 1979 - Springer
… 9 3.5mi of Boc=O in 15 ml of 1 N NaOH, and 15 ml of isopropanol was stirred at 40C for 1.5 h and was then worked up in the standard way to give 1.75 g (80%) of Boc-D-threonine with …
Number of citations: 1 link.springer.com
S Ponzano, F Bertozzi, L Mengatto… - Journal of medicinal …, 2013 - ACS Publications
… The benzyl group was then removed by catalytic hydrogenation and the obtained N-methyl-N-Boc-d-threonine (26) was converted into the corresponding tosylate salt 27. Reaction of 27 …
Number of citations: 47 pubs.acs.org
RA Houghten, CT Dooley, JR Appel - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Highly active fluorescent compounds having kappa opioid activity were identified following the screening in a kappa-specific radioligand binding assay of a positional scanning …
Number of citations: 33 www.sciencedirect.com

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